Graphite

Catalog No.
S3317177
CAS No.
308068-56-6
M.F
CH4
M. Wt
16.043 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Graphite

CAS Number

308068-56-6

Product Name

Graphite

IUPAC Name

carbon

Molecular Formula

CH4

Molecular Weight

16.043 g/mol

InChI

InChI=1S/C

InChI Key

VNWKTOKETHGBQD-UHFFFAOYSA-N

SMILES

[C]

Solubility

3.5 mL/100 mL at 63° F (NTP, 1992)
Insoluble
0.00 M
In water, 22 mg/L at 25 °C
Slightly soluble in acetone; soluble in ethanol, ethyl ether, benzene, toluene, methanol
0.91 mL in 1 g ether at 20 °C; 0.60 mL in 1 g ethyl alcohol at 20 °C
0.022 mg/mL at 25 °C
Solubility in water, ml/100ml at 20 °C: 3.3

Canonical SMILES

C

Graphite is an allotrope of carbon, characterized by its layered structure, where carbon atoms are arranged in a two-dimensional honeycomb lattice. Each layer consists of hexagonally bonded carbon atoms, which are held together by weak van der Waals forces, allowing them to slide over one another easily. This unique structure imparts graphite with remarkable properties such as high electrical conductivity, thermal stability, and lubricity. Graphite appears as a black, opaque solid and is commonly found in nature as a mineral.

Carbon in its various forms is generally considered non-toxic. However, inhalation of airborne carbon particles, such as from coal dust or graphite powder, can irritate the lungs and lead to health problems [].

Strong and Light Materials

  • Carbon Nanotubes (CNTs)

    These cylindrical molecules possess exceptional strength, flexibility, and electrical conductivity. Researchers are exploring their potential in developing composite materials for lighter and stronger aircraft, bridges, and buildings [National Institute of Standards and Technology, ].

  • Graphene

    This single layer of carbon atoms arranged in a honeycomb lattice exhibits remarkable properties. Its high electrical conductivity makes it a promising candidate for next-generation electronics like transparent conducting electrodes and efficient solar cells [Science Daily, ].

Energy Research

  • Carbon Capture and Utilization (CCU)

    Scientists are developing methods to capture carbon dioxide (CO2) emissions from industrial processes and convert them into usable fuels or valuable chemicals. This technology has the potential to mitigate climate change and create sustainable carbon cycles [Department of Energy, ].

  • Advanced Batteries

    Research is underway to utilize carbon-based materials for electrodes in lithium-ion batteries. These advancements could lead to batteries with higher energy density, faster charging times, and improved efficiency for electric vehicles and grid storage applications [American Chemical Society, ].

Medical Applications

  • Drug Delivery

    Carbon nanomaterials like fullerenes and nanotubes are being investigated for their potential to deliver drugs directly to diseased cells. These carriers can be designed to target specific sites and improve treatment efficacy while reducing side effects [National Institutes of Health, ].

  • Bioimaging

    Carbon nanoparticles can be engineered to interact with specific biological structures. Researchers are exploring their use in creating contrast agents for medical imaging techniques like magnetic resonance imaging (MRI), enabling better disease diagnosis [National Center for Biotechnology Information, ].

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Carbon/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Hydrogen Interaction: Graphite can absorb hydrogen under specific conditions, indicating potential chemical interactions that may lead to the formation of new compounds .
  • Graphite can be synthesized through several methods:

    • Natural Occurrence: Graphite is mined from natural deposits found in metamorphic rocks.
    • Chemical Vapor Deposition: This method involves depositing carbon-containing gases onto a substrate at high temperatures, resulting in the formation of high-quality graphene or graphite films.
    • Exfoliation Techniques: Mechanical or chemical exfoliation methods can separate graphite layers to produce graphene oxide or reduced graphene oxide.
    • Electrochemical Oxidation: Recent studies have shown that applying voltage to graphite immersed in an acidic solution can induce oscillating reactions that lead to the formation of graphite oxide .

    Graphite has a wide range of applications across various industries:

    • Electronics: Used in batteries, electrodes, and conductive materials due to its excellent electrical conductivity.
    • Lubricants: Its layered structure allows it to act as a dry lubricant in machinery.
    • Composites: Incorporated into composite materials for enhanced strength and thermal conductivity.
    • Nuclear Reactors: Utilized as a moderator in nuclear reactors due to its ability to slow down neutrons.

    Recent studies have focused on the interactions between graphite and various gases during mechanical processing. For instance, grinding graphite in the presence of hydrogen or nitrogen has shown that these gases can be absorbed chemically rather than merely adsorbed . Additionally, electrochemical studies reveal complex oscillating reactions during the oxidation of graphite that could have implications for energy storage technologies .

    Several compounds share similarities with graphite but differ significantly in structure and properties:

    CompoundStructure TypeKey PropertiesUnique Features
    GrapheneSingle layer of carbonExcellent electrical conductivityTwo-dimensional material
    Carbon NanotubesCylindrical structureHigh tensile strengthUnique mechanical properties
    Amorphous CarbonNon-crystallineVariable propertiesLack of long-range order
    DiamondTetrahedral structureExtremely hardCovalent bonding leads to hardness

    Graphite stands out due to its layered structure that allows for easy interlayer movement and high thermal conductivity while maintaining good electrical properties. In contrast, compounds like diamond exhibit superior hardness but lack the lubricating properties of graphite.

    Graphite-incorporated polymer matrix nanocomposites have emerged as highly effective materials for electromagnetic interference shielding applications, offering superior performance through the formation of conductive networks within insulating polymer matrices [1]. The electromagnetic shielding effectiveness of these materials depends fundamentally on the graphite loading concentration, dispersion quality, and the intrinsic electrical conductivity of the graphite fillers [2] [3].

    Performance Characteristics and Mechanisms

    Recent investigations demonstrate that expanded graphite and graphene nanoplatelets incorporated into various polymer matrices achieve remarkable electromagnetic interference shielding effectiveness values [4]. The shielding mechanism operates through multiple pathways including reflection, absorption, and multiple internal reflections of electromagnetic waves [5]. Thermoplastic polyurethane-based nanocomposites containing 35 weight percent graphite and 15 weight percent cobalt ferrite nanoparticles demonstrated total electromagnetic interference shielding effectiveness of 41.5 decibels in the 8.2-12.4 gigahertz frequency range, corresponding to 99.993 percent shielding efficiency [5] [6].

    The effectiveness of graphite-based electromagnetic shielding composites correlates directly with the formation of percolative networks within the polymer matrix [7]. Graphite nanoplatelet and poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) composites achieved electromagnetic interference shielding effectiveness of approximately 70 decibels at 25 weight percent graphite nanoplatelet loading with a thickness of 0.8 millimeters [7]. The specific electromagnetic interference shielding effectiveness reached 67.3 decibels per cubic centimeter per gram, representing superior performance compared to conventional foam structures [7].

    Material Systems and Processing Effects

    Multi-component polymer composite systems utilizing expanded graphite demonstrate significant variations in shielding performance based on matrix composition [1]. Polyvinyl chloride-chlorinated polyethylene systems containing expanded graphite exhibit enhanced electrical conductivity through the formation of multiple graphite layers, while polyvinyl chloride-thermoplastic polyurethane systems produce thinner graphite layers with improved conductivity and shielding efficiency [1].

    The processing methodology substantially influences the final electromagnetic shielding properties of graphite-polymer composites [8] [9]. Solid-state shear milling techniques achieve uniform dispersion of graphite particles, resulting in improved mechanical and thermal stability while maintaining high electrical conductivity [1]. The electrical resistance of polyethylene-graphite compositions varies dramatically based on manufacturing method, decreasing from 6.77×10^10 to 4.9×10^2 ohm-meters for rolled compositions and from 2.87×10^9 to 0.14 ohm-meters for powder technology compositions at graphite concentrations between 5-15 weight percent [9].

    Advanced Composite Configurations

    Interconnected graphene network nanocomposites infiltrated with flexible poly(dimethylsiloxane) demonstrate exceptional electromagnetic interference shielding effectiveness of approximately 54 decibels in the X-band frequency range with only 3.07 weight percent graphene content [4]. These superflexible composites achieve 99.999 percent electromagnetic wave attenuation while maintaining mechanical flexibility suitable for wearable device applications [4].

    Polymer MatrixGraphite TypeLoading (wt%)EMI SE (dB)Frequency Range (GHz)Reference
    Thermoplastic PolyurethaneGraphite + CoFe₂O₄35 + 1541.58.2-12.4 [5]
    PEDOT:PSSGraphite Nanoplatelets2570X-band [7]
    PDMSGraphene3.0754X-band [4]
    PVDFAg-Graphite10 + 529.112.4 [10]
    PVANiO-Graphite1517- [11]

    Structural Aerospace Components Utilizing Graphite/Epoxy Systems

    Graphite/epoxy composite systems have become fundamental materials for aerospace structural applications due to their exceptional strength-to-weight ratios, high stiffness, and excellent fatigue resistance properties [12] [13]. These advanced composite materials offer critical weight savings while maintaining structural integrity under extreme environmental conditions encountered in aerospace applications [14] [15].

    Mechanical Properties and Design Considerations

    The mechanical performance of graphite/epoxy composites depends significantly on fiber orientation, stacking sequence, and curing parameters [16]. High modulus and ultra modulus graphite fiber systems with [(±45)s] stacking sequences demonstrate maximum shear stress output of 0.199×10^10 newtons per square meter prior to delamination when subjected to 3,000 newton shear forces [16]. For failure prediction applications, low modulus and ultra modulus configurations with [(±45)s] design exhibit optimal properties prior to failure at 0.499×10^10 newtons per square meter [16].

    The longitudinal modulus of graphite/epoxy composites remains stable across temperature variations, while transverse and shear moduli decrease to 72-84 percent of room temperature values at 250 degrees Fahrenheit and to 7-10 percent at 350 degrees Fahrenheit [17]. This temperature dependence reflects the dominant influence of graphite fibers on longitudinal properties and epoxy matrix effects on transverse and shear characteristics [17].

    Aerospace Applications and Performance

    Commercial aircraft manufacturers extensively utilize graphite/epoxy composites for primary structural components including fuselage sections, wing spars, and control surfaces [15]. The Boeing 787 Dreamliner and Airbus A350 represent prime examples of modern aircraft incorporating extensive carbon fiber reinforced polymer systems for enhanced fuel efficiency through weight reduction [15]. Space applications benefit from the lightweight and robust characteristics of graphite/epoxy composites, improving mission parameters and payload capacities [15].

    Historical aerospace implementations demonstrate successful applications across various spacecraft systems [13]. The Intelsat IV communications satellite utilized hybrid horizontal cross arms made of graphite/epoxy tape and aluminum to meet requirements for small deflections and low weight [13]. The Deployable Mast Subsystem employed small diameter graphite/epoxy struts of varying lengths to construct a 180-foot long tower for large space structure simulations [13].

    Processing and Manufacturing Considerations

    The casting method for producing graphite/epoxy composites requires careful optimization of weight percentage, curing time, and curing temperature to achieve desired properties [18]. Composites containing 80 weight percent graphite cured at 130 degrees Celsius for 120 minutes produce the highest in-plane conductivity of 28 siemens per centimeter and Shore hardness of 94.88 Shore hardness units [18]. However, maximum tensile strength of 18.5 newtons per square millimeter occurs at 65 weight percent graphite content due to reduced epoxy resin binding capability at higher filler concentrations [18].

    Prepreg manufacturing processes offer advantages for aerospace applications including reduced waste generation and shorter curing times [19]. Epoxy resin systems used for carbon fiber prepreg tapes demonstrate superior toughness, strength, stiffness, and environmental resistance compared to alternative resin systems [19]. These properties enable the production of structures with enhanced integrity and longevity suitable for demanding aerospace environments [19].

    PropertyValueConditionsReference
    In-plane Conductivity28 S/cm80 wt% graphite, 130°C, 120 min [18]
    Tensile Strength18.5 N/mm²65 wt% graphite, 130°C, 120 min [18]
    Shore Hardness94.88 SHD80 wt% graphite, 130°C, 120 min [18]
    Shear Stress (HM/UM)1.99×10¹⁰ N/m²[(±45)s] stacking, 3000N load [16]
    Failure Stress (LM/UM)4.99×10¹⁰ N/m²[(±45)s] design [16]

    Radiation-Tolerant Graphite Alloys for Nuclear Reactor Cores

    Nuclear-grade graphite serves as a critically important structural material for current and next-generation fission reactors worldwide, functioning primarily as neutron moderators and structural components within reactor cores [20] [21]. The material's exceptional properties include high resistance to radiation damage, stability at elevated temperatures up to 1000 degrees Celsius, and retention of mechanical parameters under extreme operating conditions [22] [23].

    Fundamental Properties and Nuclear Applications

    Graphite's effectiveness as a nuclear moderator stems from its high neutron scattering cross-section, low thermal neutron absorption cross-section, and ability to slow fast neutrons to thermal energies necessary for sustaining uranium-235 fission chain reactions [20] [21]. Nuclear-grade graphite typically exhibits densities ranging from 1.7 to 1.9 grams per cubic centimeter, thermal conductivity exceeding 90 watts per meter-kelvin at room temperature, and purity levels with total ash content below 300 parts per million [24].

    The mechanical properties of nuclear graphite include tensile strength greater than 15 megapascals, compressive strength exceeding 45 megapascals, and flexural strength above 20 megapascals [24]. The coefficient of thermal expansion ranges from 3.5 to 5.5×10^-6 per kelvin between 20 to 500 degrees Celsius, with isotropy ratios below 1.10 ensuring dimensional stability under irradiation [24].

    Radiation Effects and Material Degradation

    Neutron irradiation of nuclear graphite induces significant structural changes that affect both dimensional stability and mechanical properties [25] [26]. At low irradiation temperatures (150-400 degrees Celsius), radiation-induced volume changes do not significantly impact mechanical properties [25]. However, at temperatures above 500-600 degrees Celsius, irradiation causes progressive property degradation when critical neutron fluence levels are exceeded [25].

    The degradation mechanism involves differential radiation-induced dimensional changes between filler and binder regions within the graphite structure [25]. For conventional "two-phase" graphite materials like GR-280, significant differences in crystallite sizes between filler and binder components lead to internal stress development and eventual mechanical failure along filler-binder boundaries [25]. The critical neutron fluence for property degradation decreases with increasing irradiation temperature, occurring at approximately 2×10^25 neutrons per square meter at 900-1000 degrees Celsius [25].

    Advanced Graphite Systems and Design Optimization

    Modern reactor designs employ optimized graphite configurations to extend operational lifespans and improve performance characteristics [27] [28]. Core optimization strategies focus on flattening fast neutron flux distributions (≥0.05 megaelectron volts) to extend graphite irradiation lifespans in advanced reactor concepts [27]. Small modular thorium-based molten salt reactors utilize two-region core designs with varying fuel salt volume fractions to achieve more uniform neutron flux distributions [27].

    Single-phase graphite materials demonstrate superior radiation tolerance compared to conventional two-phase systems [25]. These advanced materials exhibit smaller crystallite size dispersions and more uniform microstructures, resulting in reduced internal stress development under irradiation [25]. The improved performance characteristics make single-phase graphites particularly suitable for next-generation reactor applications requiring extended operational lifetimes [28].

    High-temperature gas-cooled reactors and experimental breeder reactors utilize graphite not only for neutron moderation but also as primary structural components [23] [28]. These applications require enhanced radiation-resistant grades capable of maintaining structural integrity over several decades of operation under intense neutron bombardment, high pressure, and temperatures reaching 1000 degrees Celsius [22].

    PropertySpecificationPerformance AttributeReference
    Density1.7-1.9 g/cm³Neutron efficiency, structural integrity [24]
    Thermal Conductivity>90 W/m·KHeat transport capability [24]
    Purity (Ash Content)<300 ppmReduced activation, oxidation resistance [24]
    Tensile Strength>15 MPaStructural integrity maintenance [24]
    Compressive Strength>45 MPaLoad-bearing capability [24]
    Flexural Strength>20 MPaBending resistance [24]
    CTE (20-500°C)3.5-5.5×10⁻⁶ K⁻¹Thermal stress management [24]
    CTE Isotropy Ratio<1.10Dimensional stability under irradiation [24]

    Physical Description

    Methane is a colorless odorless gas. It is also known as marsh gas or methyl hydride. It is easily ignited. The vapors are lighter than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in making other chemicals and as a constituent of the fuel, natural gas.
    Methane, refrigerated liquid (cryogenic liquid) is a colorless odorless liquid. Flammable. Water insoluble.
    Natural gas, refrigerated liquid (cryogenic liquid) appears as a flammable liquefied gaseous mixture of straight chain hydrocarbons, predominately methane.
    Natural gas, [compressed] appears as a flammable gaseous mixture of straight chain hydrocarbons, predominately compressed methane.
    GasVapor; Liquid
    Liquid
    COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS.

    Color/Form

    Colorless gas

    XLogP3

    0.6

    Boiling Point

    -258 °F at 760 mm Hg (USCG, 1999)
    -258.7 °F at 760 mm Hg (NTP, 1992)
    -161.5 °C
    -161.50 °C
    -161 °C

    Flash Point

    -306 °F (NTP, 1992)
    -188 °C (-306 °F) - closed cup
    Flammable gas

    Vapor Density

    0.55 (NTP, 1992) (Relative to Air)
    0.554 at 0 °C (Air = 1)
    Relative vapor density (air = 1): 0.6

    Density

    0.415 to 0.45 at -259.6 °F (USCG, 1999)
    0.422 at -256 °F (USCG, 1999)
    0.554 at 0 °C/4 °C (air = 1 ) or 0.7168 g/lite

    LogP

    log Kow = 1.09
    1.09

    Odor

    Odorless
    Weak odo

    Melting Point

    -296 °F (USCG, 1999)
    -296.5 °F (NTP, 1992)
    -182.4 °C
    -182.566 °C
    -182.4°C
    -183 °C

    UNII

    2P3VWU3H10

    Related CAS

    64365-11-3 (activated)

    GHS Hazard Statements

    H220: Extremely flammable gas [Danger Flammable gases]

    Drug Indication

    Used as a antidote to treat poisonings following excessive oral ingestion of certain medications or poisons.

    Pharmacology

    Activated charcoal is used as a gastric decontamination agent in emergency clinical settings in case of poison or medication overdose. Studies show that early administration of one dose of activated charcoal can adsorb poison in the stomach and reduce absorption while it also works long after ingestion, by interruption of enterohepatic and enterovascular cycling of poison.

    ATC Code

    A - Alimentary tract and metabolism
    A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
    A07B - Intestinal adsorbents
    A07BA - Charcoal preparations
    A07BA01 - Medicinal charcoal

    Mechanism of Action

    Active charcoal acts by binding to the pharmaceutical drugs or poisons such as organophosphates and decreasing the systemic absorption of toxic agents. Molecules with large volume of distribution, thus likely having higher lipid solubility, tends to bind have better absorptive binding to activated charcoal. Following the administration of activated charcoal, cathartics are indicated to evacuate the charcoal-poison bonded complex from the gastrointestinal tract. Activated charcoal may also have an effect on systemic drug levels by lowering the serum levels of already absorbed drugs or toxins. Many absorbed drugs that undergo significant hepatic metabolism and conjugation are eliminated via bile into the small intestines. When they reach the small intestines, drug conjugates can undergo hydrolysis and return to the enterohepatic circulation. Activated charcoal interferes with this process and binds to the conjugated drug before hydrolysis or the free deconjugated drug before reabsorption.

    Vapor Pressure

    258574 mm Hg at 100 °F ; 760 mm Hg at -258.7° F (NTP, 1992)
    4.66e+05 mmHg
    4.66X10+5 mm Hg at 25 °C

    Pictograms

    Flammable

    Flammable

    Impurities

    Methanol and carbon monoxide

    Other CAS

    74-82-8
    8006-14-2
    7440-44-0
    7782-40-3
    7782-42-5
    16291-96-6
    64365-11-3
    2465-56-7

    Associated Chemicals

    Diamond; 7782-40-3
    Coke; 65996-77-2
    Graphite; 7782-42-5

    Wikipedia

    Methane

    Drug Warnings

    Charcoal bezoars are a rare complication of activated charcoal administration. They have been associated with treatments for intoxication with carbamazepine, amitriptyline, theophylline, benzodiazepines and barbiturates. The parasympatholytic effects of the drugs can precipitate or contribute to paralytic ileus, allowing charcoal to accumulate (potentially with remnants of undigested tablets) and form bezoars. Additional factors that influence bowel obstruction secondary to charcoal administration include the dose and timing of activated charcoal therapy, patient age and comorbidities, and previous intra-abdominal surgery. Gastrointestinal complications should be considered whenever activated charcoal is administered. Prompt recognition and treatment at the first sign of ileus or obstruction may prevent bowel necrosis and subsequent perforation/peritonitis. Charcoal-stained vomiting, abdominal distension and ongoing pain should raise the suspicion of mechanical obstruction. ... Gastrografin follow-through /was advocated/ as both a diagnostic and potentially therapeutic tool in incomplete obstruction. However, complete obstruction may signal the need for early laparotomy.
    /VET/ ... Six healthy adult dogs were administered 4 g/kg activated charcoal (AC) in a commercially available suspension that contained propylene glycol and glycerol as vehicles. Blood samples were taken before and 1, 4, 6, 8, 12, and 24 hours after the administration of the test suspension /and/ ... analyzed for osmolality, blood gases, and concentrations of lactate, sodium, potassium, serum urea nitrogen, and glucose. ... Three of the 6 dogs vomited between 1 and 3 hours after the administration of the test suspension, and 4 of 6 dogs were lethargic. All dogs drank frequently after AC administration. Commercial AC suspension administered at a clinically relevant dose /significantly increased/ serum osmolality, osmolal gap, and lactate concentration in dogs. These laboratory measures, ...clinical signs ... and increased frequency of drinking might complicate the diagnosis or monitoring of some intoxications (such as ethylene glycol) in dogs that have previously received AC suspension containing propylene glycol, glycerol, or both as vehicles.
    Although activated charcoal is widely used for the treatment of self-poisoning, its effectiveness is unknown. An important consideration is patient compliance since poor compliance will limit effectiveness. ... 1,103 patients randomized to single or multiple (six doses q4h) 50 g doses of superactivated charcoal were prospectively observed. Charcoal was given by study doctors who recorded the amount ingested and the amount of persuasion required for the patients to drink the charcoal. ... 559 patients were randomized to receive one dose and 544 to receive six doses. Data was available for 1,071 (97%) patients. Eighty-eight were unable to complete their course; 98 required a NG tube, leaving 885 patients that received the first dose by mouth. The mean estimated amount of the prescribed dose of charcoal taken orally as a single or first dose was 83% (95% C.I. 82-84%). For patients receiving multiple doses, this amount fell over the next five doses to 66% (63-69%). While only 3.2% of patients refused the first dose, 12.3% refused the sixth. Relatively less persuasion was required for patients ingesting the first or single dose; 38% of patients required intense persuasion by the sixth dose.
    ... The incidence of aspiration pneumonia in intubated overdose patients who then received activated charcoal (AC) /was estimated by /... a retrospective review from January 1994 to April 1997 of intubated patients who then received AC. Patients were transferred to, or primarily treated at, an 843-bed tertiary medical center with an annual emergency department volume of 100,000 patients. Objective evidence of infiltrate on chest radiograph during initial 48 hr of hospitalization was used to determine the incidence of aspiration pneumonia. Patients with known preexisting pneumonia or with administration of AC before intubation were excluded. There were 64 patients identified. Fourteen were excluded for clinical aspiration before intubation, receiving activated charcoal before intubation, or abnormal immediate post-intubation chest radiographs. The remaining 50 patients, ages 1-64 years, 33% male, overdosing on a large variety of substances, required acute intubation and then received AC. Only two patients of these 50 (4%) with initial negative radiographs developed a new infiltrate after intubation and AC. Administration of AC to intubated overdose patients is associated with a low incidence of aspiration pneumonia.
    For more Drug Warnings (Complete) data for ACTIVATED CHARCOAL (16 total), please visit the HSDB record page.

    Use Classification

    Fire Hazards -> Flammable - 4th degree

    Methods of Manufacturing

    Prepared commercially from natural gas or by fermentation of cellulose and sewage sludge.
    Pure carbon combines directly with pure hydrogen at temperatures above 1100 °C forming methane. Above 1500 °C amount of methane formed increases with temperature.
    From natural gas by absorption or adsorption
    From coal mines for use as fuel gas.
    For more Methods of Manufacturing (Complete) data for METHANE (8 total), please visit the HSDB record page.

    General Manufacturing Information

    All other basic organic chemical manufacturing
    All other chemical product and preparation manufacturing
    Oil and gas drilling, extraction, and support activities
    Petrochemical manufacturing
    Petroleum refineries
    Services
    Utilities
    Wholesale and retail trade
    Methane: ACTIVE
    Natural gas: ACTIVE
    American natural gas is about 85% methane.
    Due to environmental pressures, the use of methane in the production of several halogenated products is decreasing rapidly

    Analytic Laboratory Methods

    Headspace gas chromatography (GC) has been used to determine the concn of methane in the atmosphere. Detector tubes using a colorimetric assay and direct reading instruments (eg flame ionization detection, catalytic combustion, and thermal conductivity detection) have also been used to determine methane concn in the air.

    Clinical Laboratory Methods

    Because of its volatility, methane concn are easily determined /in blood and tissues/ using headspace GC (gas chromatography) techniques.

    Storage Conditions

    Store in a cool, dry, well-ventilated location. Separate from halogens and oxygen. Outside or detached storage is preferred.
    Protect against physical damage. ... Isolate from oxidizing agents. Prohibit open flame. Inspect for leakage occasionally.

    Interactions

    It was concluded that carbon black distributed throughout the lung tissue provided a greater contact surface area for the adsorbed carcinogen benzopyrene and facilitated the increased desorption and resorption of the carcinogen. Justification for this conclusion was based on the observation that tumor production occurred only in the groups of rats that received benzopyrene adsorbed on carbon blacks. Although this may be a valid conclusion, carbon black also might have acted as an irritant promoter in the groups that received benzopyrene adsorbed on carbon black.
    It was noted that some of the 3,4-benzopyrene in ... acetone solution acted as a free carcinogen /when 240 mice were painted with 3,4-benzopyrene adsorbed onto carbon black/, because this solvent eluted 10-23% of the adsorbed cmpd from carbon black. Dry powders of adsorbed and unadsorbed carcinogens were also tested, and it was found that, after 24 mo, none of the mice rubbed with either dry adsorbed carcinogen or dry carbon black developed any tumors. Twelve percent of the mice treated with dry unadsorbed carcinogen developed tumors. It was concluded that the carbon blacks tested did effectively block the carcinogenicity of 3,4-benzopyrene, although in differing degrees.
    ... The interaction effects of a single intratracheal instillation of ultrafine carbon black (CB) particles and staphylococcal lipoteichoic acid (LTA) on early pulmonary inflammation in male BALB/c mice /were studied/. ... The cellular profile, cytokine and chemokine levels in the bronchoalveolar lavage (BAL) fluid, and expression of chemokine and toll-like receptor (TLR) mRNAs in lungs /were measured/. LTA produced a dose-related increase in early pulmonary inflammation, which was characterized by (1) influx of polymorphonuclear neutrophils (PMNs) and (2) induction of interleukin (IL)-6, tumor necrosis factor (TNF)-alpha, macrophage inflammatory protein (MIP)-1alpha/CCL3, but no effect on monocyte chemoattractant protein (MCP)-1/CCL2 at 24 hr after instillation. Levels of some proinflammatory indicators and TLR2-mRNA expression were significantly increased by 14 nm or 95 nm CB (125 ug) and low-dose LTA (10 ug) treatment compared to CB or LTA alone at 4 hr after instillation. Notably, PMN levels and production of IL-6 and CCL2 in the 14 nm CB + LTA were significantly higher than that of 95 nm CB + LTA at 4 hr after instillation. However, at 24 hr after instillation, only PMN levels were significantly higher in the 14 nm CB + LTA than 95 nm CB + LTA but not the cytokines and chemokines. These data show additive as well as synergistic interaction effects of 14 nm or 95 nm ultrafine CB particles and LTA. /It was suggested/ that early pulmonary inflammatory responses in male BALB/c mice may be induced in a size-specific manner of the CB particles used...
    ... Respiratory syncytial virus (RSV) is the major cause of bronchiolitis and pneumonia in infants and may lead to the development of asthma in childhood. To determine whether particle exposure modulates the immune response to RSV, eight-week-old female BALB/c mice received an intratracheal (it) instillation of either 40 ug ultrafine carbon black (CB) particles or vehicle. The following day, mice were intratracheally instilled with either 106 pfu RSV or uninfected media. End points were examined 1, 2, 4, 7, and 10 days during RSV infection. Compared with RSV alone, tumor necrosis factor-alpha (TNF-alpha) protein was reduced in the bronchoalveolar lavage fluid (BALF) on days 1 and 2 of infection; there was also a reduction in BALF lymphocyte numbers on day 4, which correlated with reductions in both IFN-gamma-inducible protein (IP-10), lymphotactin, and IFN-gamma mRNAs in the lungs of RSV + CB mice. Multiprobe ribonuclease protection assays of RSV + CB lung tissue showed no changes in the RSV-associated chemokines regulated upon activation, normal T cell expressed and secreted (RANTES), eotaxin, monocyte chemoattractant protein (MCP-1), macrophage inflammatory protein (MIP)-1 alpha or MIP-1 beta. Viral titers in RSV + CB mice were lower than RSV on days 2-4 of infection. By day 7 of infection, however, neutrophil numbers, proinflammatory cytokine mRNA expression, and protein levels of TNF-alpha and the Th2 cytokine interleukin (IL)-13 were increased in the lungs of RSV + CB mice, indicating an exacerbation of infection. These data indicate that preexposure to ultrafine particles induces an inflammatory milieu promoting allergic immune responses rather than IFNgamma production necessary for microbial defense.
    Male Wistar rats were treated by ozone or carbon black (CB) alone as well as in combination. Intratracheal instillation with various amounts of CB was followed either by an acute 7-day or subchronic 2-month ozone exposure (0.5 ppm). Two functional parameters were investigated in alveolar macrophages from bronchoalveolar lavagates, the phagocytotic capacity and the chemotactic migration capability. In the phagocytosis assay, the percentage of phagocytizing macrophages decreased significantly in the CB-exposed groups whereas the ozone groups remained close to or at the control level after 7 days and 2 months of exposure, respectively. The number of ingested particles per macrophage and the formation of superoxide anion radicals were not changed after a 7-day exposure to ozone compared to the control group but were increased after a 2-month ozone exposure. However, a reduction was found in the CB groups. A stimulating effect of ozone was observed in the combined groups. Chemotactic migration was generally retarded in the CB-treated groups. From the results it can be concluded that ozone is able to stimulate the phagocytotic and chemotactic activity of alveolar macrophages whereas CB impairs these functions.
    The adsorptive capacity of activated charcoal may be decreased by concurrent use of polyethylene glycol and iso-osmolar electrolyte solution (PEG-ELS) for whole-bowel irrigation.
    The adsorptive efficacy of activated charcoal may be decreased by the emesis induced by ipecac syrup; if both are to be used in the management of oral poisoning, activated charcoal should be administered after vomiting has ceased. The emetic properties of ipecac are apparently not substantially affected by the administration of activated charcoal. In some studies of healthy individuals, the emetic effects of ipecac syrup were not decreased when activated charcoal was administered within 10 minutes following administration of ipecac syrup, but prior to emesis. However, activated charcoal has been reported to adsorb ipecac alkaloids, and concurrent administration of activated charcoal and ipecac syrup is inconsistent with current practice.
    Acetylcysteine may be administered orally concomitantly with activated charcoal without impairment of its efficacy. Although acetylcysteine is adsorbed by activated charcoal in vitro, studies in humans indicate that efficacy of orally administered acetylcysteine is not substantially affected by the administration of activated charcoal. Alternatively, IV administration of acetylcysteine obviates concerns about interactions between activated charcoal and orally administered acetylcysteine.
    In general, activated charcoal can decrease the absorption of and therapeutic response to other orally administered drugs.Medications other than those used for GI decontamination or antidotes for ingested toxins should not be taken orally within 2 hours of administration of activated charcoal; if necessary, concomitant drug therapy can be given parenterally.
    The purpose of this study is to determine whether activated charcoal is more effective in the presence of concurrent anticholinergic activity. ... A three-limbed randomized crossover study in 10 healthy volunteers was completed to determine the ability of a 50 g dose of activated charcoal to reduce the bioavailability of a simulated overdose of acetaminophen (12 x 325 mg tablets) in the presence and absence of a concurrently present anticholinergic drug, atropine (0.01 mg/kg im administered 15 min prior to the acetaminophen ingestion). ... After the acetaminophen ingestion, median Cmax occurred at 1 hr for all three exposures but was lower in the atropine-treated study arm (31+/-19 mg/L) than in the control or charcoal alone intervention arms (49+/-13 and 51+/-16 mg/L, respectively) (P<0.05). Compared to the control area under the serum concentration vs. time curve, a single dose of activated charcoal 1 hr after drug ingestion reduced acetaminophen bioavailability by 20% (95% CI 4-36%) and by 47% (95% CI 35-59%) in the presence of atropine (P<0.05 atropine plus charcoal vs. charcoal alone). /It was concluded that the/... data support the belief that activated charcoal is more effective in the presence of anticholinergic activity...

    Stability Shelf Life

    IF.../CHARCOAL/ IS STORED.../SRP: OPEN TO ATMOSPHERE/, IT GRADUALLY ADSORB VAPORS FROM AIR AND BECOMES WORTHLESS.

    Dates

    Last modified: 08-19-2023
    Shimoishi K, Anraku M, Kitamura K, Tasaki Y, Taguchi K, Hashimoto M, Fukunaga E, Maruyama T, Otagiri M: An oral adsorbent, AST-120 protects against the progression of oxidative stress by reducing the accumulation of indoxyl sulfate in the systemic circulation in renal failure. Pharm Res. 2007 Jul;24(7):1283-9. Epub 2007 Mar 27. [PMID:17387602]
    Eddleston M, Juszczak E, Buckley NA, Senarathna L, Mohamed F, Dissanayake W, Hittarage A, Azher S, Jeganathan K, Jayamanne S, Sheriff MR, Warrell DA: Multiple-dose activated charcoal in acute self-poisoning: a randomised controlled trial. Lancet. 2008 Feb 16;371(9612):579-87. doi: 10.1016/S0140-6736(08)60270-6. [PMID:18280328]
    Zawahir S, Gawarammana I, Dargan PI, Abdulghni M, Dawson AH: Activated charcoal significantly reduces the amount of colchicine released from Gloriosa superba in simulated gastric and intestinal media. Clin Toxicol (Phila). 2017 May 23:1-5. doi: 10.1080/15563650.2017.1325897. [PMID:28535126]
    Ronowicz J, Kupcewicz B, Palkowski L, Krysinski J: Development and optimization of the activated charcoal suspension composition based on a mixture design approach. Acta Pharm. 2015 Mar;65(1):83-90. doi: 10.1515/acph-2015-0005. [PMID:25781707]
    Moon J, Chun B, Song K: An exploratory study; the therapeutic effects of premixed activated charcoal-sorbitol administration in patients poisoned with organophosphate pesticide. Clin Toxicol (Phila). 2015 Feb;53(2):119-26. doi: 10.3109/15563650.2014.1001516. Epub 2015 Jan 22. [PMID:25608917]
    Yousefi G, Bizhani M, Jamshidzadeh A, Gholamzadeh S: Comparison of activated charcoal and sodium polystyrene sulfonate resin efficiency on reduction of amitriptyline oral absorption in rat as treatments for overdose and toxicities. Iran J Basic Med Sci. 2017 Jan;20(1):46-52. doi: 10.22038/ijbms.2017.8092. [PMID:28133524]
    Derlet RW, Albertson TE: Activated charcoal--past, present and future. West J Med. 1986 Oct;145(4):493-6. [PMID:3538661]
    Spector R, Park GD: New roles for activated charcoal. West J Med. 1986 Oct;145(4):511-2. [PMID:3788134]
    Guss DA: Emergency medicine: activated charcoal-the first-line agent in cases of overdose. West J Med. 1989 Jul;151(1):63. [PMID:18750603]
    Neuvonen PJ: Clinical pharmacokinetics of oral activated charcoal in acute intoxications. Clin Pharmacokinet. 1982 Nov-Dec;7(6):465-89. [PMID:6761032]
    World Health Organization Model List of Essential Medicines (19th List)
    World Health Organization Model Formulary2008
    BASG: iCOmas (Acetylene, Carbon Monoxide, Methane) Inhalation Gas
    Kim, Dong-Cheol; Quang, Tran Hong; Ngan, Nguyen Thi Thanh; Yoon, Chi-Su; Sohn, Jae Hak; Yim, Joung Han; Feng, Yu; Che, Yongsheng; Kim, Youn-Chul; Oh, Hyuncheol; Dihydroisocoumarin Derivatives from Marine-Derived Fungal Isolates and Their Anti-inflammatory Effects in Lipopolysaccharide-Induced BV2 Microglia, Journal of Natural Products, 7812, 2948-2955. DOI:10.1021/acs.jnatprod.5b00614 PMID:26651366

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